molecular formula C12H10N4S B2884395 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-04-2

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2884395
CAS No.: 499796-04-2
M. Wt: 242.3
InChI Key: SZJUKBASQPQMPO-UHFFFAOYSA-N
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Description

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates three privileged pharmacophores: a pyridine ring, a central 1,3-thiazole, and a 1H-pyrazole moiety. This combination makes it a valuable scaffold in medicinal chemistry, particularly for developing new bioactive molecules. Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antitumor effects . The thiazole ring is another significant heterocycle found in natural products and drugs, contributing to various biological activities . Furthermore, molecular hybrids containing both pyrazole and thiazole rings have demonstrated promising anti-proliferative effects against human cancer cell lines, suggesting their potential as candidates in anticancer drug discovery programs . This compound is well-suited for use in drug discovery as a core building block, for structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex heterocyclic systems. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJUKBASQPQMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole-Thioamide Precursors

Ethyl 3-oxo-2-(2-arylhydrazono)butanoates serve as starting materials for pyrazole-thioamides. For example, ethyl acetoacetate reacts with aryl diazonium salts to form hydrazo intermediates, which subsequently undergo cyclization with thiosemicarbazide in ethanol under acidic conditions (Scheme 1). The resulting 3-methyl-4-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides are critical precursors for thiazole formation.

Thiazole Ring Formation via Hydrazonoyl Chlorides

The pyrazole-thioamide intermediates react with hydrazonoyl chlorides in dioxane under reflux conditions to yield thiazolyl-pyrazole derivatives. Triethylamine is often employed as a base to deprotonate the thioamide, facilitating nucleophilic attack on the hydrazonoyl chloride (Scheme 2). This step forms the thiazole ring while introducing the pyridine moiety through appropriately substituted hydrazonoyl chlorides.

Key Reaction Parameters

  • Solvent : Dioxane or toluene.
  • Temperature : Reflux (80–110°C).
  • Catalyst : Triethylamine (1 equiv).

Lawesson’s Reagent-Mediated Cyclization for Thiazole Synthesis

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers an alternative route for thiazole formation, particularly when carbonyl-to-thione conversion is required.

Synthesis of Thione Intermediates

A compound analogous to Formula V in patent WO2015063709A1—generated from N-protected piperazine and acetoacetic acid—undergoes cyclization with Lawesson’s reagent. While the patent focuses on piperazine derivatives, this method is adaptable to pyridine-thiazole systems by substituting piperazine with aminopyridine precursors.

Cyclization and Deprotection

Cyclization occurs in toluene at 100–110°C, with inorganic bases (e.g., sodium carbonate) enhancing reaction efficiency. Subsequent deprotection using trifluoroacetic acid or aqueous HCl yields the free thiazole-pyridine scaffold.

Advantages

  • Avoids toxic solvents like pyridine.
  • High purity (>98% by HPLC).

Cross-Dehydrogenative Coupling (CDC) for Pyridine-Thiazole Linkage

Recent advances in CDC reactions enable direct coupling between preformed thiazole and pyridine units. Acetic acid and molecular oxygen promote dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines (Scheme 3).

Reaction Mechanism

The CDC proceeds via radical intermediates, with acetic acid acting as both solvent and proton donor. Oxygen serves as a terminal oxidant, ensuring catalytic turnover.

Substrate Scope

Functionalized pyridines bearing amino groups at the 2-position react efficiently with thiazole-derived 1,3-dicarbonyl compounds, yielding the target compound in 65–75% isolated yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Limitations
Cyclocondensation 70–80% >95% High Requires toxic hydrazonoyl chlorides
Lawesson’s Reagent 60–70% >98% Moderate Cost of Lawesson’s reagent
CDC 65–75% >90% Low Sensitivity to oxygen moisture

Industrial Considerations and Optimization

Solvent Selection

Toluene and dioxane are preferred for cyclocondensation due to their high boiling points and compatibility with Lawesson’s reagent. Methanol and water are used for crystallization, ensuring minimal residual solvents.

Purification Techniques

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, enhancing the receptor’s response to its natural ligand . This interaction can influence various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

Compound Name Core Structure Key Substituents Melting Point/Reactivity Applications/Notes
2-[4-Methyl-5-(1H-Pyrazol-5-yl)-1,3-Thiazol-2-yl]pyridine (Target) Pyridine-Thiazole-Pyrazole 4-Methyl (thiazole), Pyrazole-5-yl Not reported Potential ligand (inferred)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () Pyrimidine-Thiazole 3-Hydroxyphenyl, Methylamino 242–243°C (low yield: 18%) Kinase inhibitor analogs
2-(1H-Pyrazol-5-yl)pyridine derivatives () Pyridine-Pyrazole None Forms organoboron complexes Ion detection via crown ethers
2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]pyridine () Pyridine-Pyrazole (thio-linked) 1,3-Dimethyl, 4-Nitro Not reported Likely higher lipophilicity

Key Observations:

Structural Complexity : The target compound’s thiazole-pyridine-pyrazole system introduces greater rigidity and electronic diversity compared to simpler pyridine-pyrazole analogs (). This may enhance its binding specificity in coordination chemistry .

Synthetic Challenges : Compounds like the pyrimidine-thiazole derivative () exhibit low yields (18%), suggesting that similar multi-heterocyclic systems (e.g., the target) may require optimized synthetic routes for scalability .

Substituent Effects : The methyl group on the thiazole ring in the target compound likely improves stability and lipophilicity relative to nitro-substituted analogs (), which could influence pharmacokinetics in biological applications .

Reactivity : Unlike 2-(1H-pyrazol-5-yl)pyridine derivatives (), the thiazole ring in the target may alter boron-binding selectivity due to sulfur’s electron-withdrawing effects, warranting further study .

Pharmacological and Industrial Relevance

  • Pharmacological Potential: While direct data on the target compound is lacking, structurally related pyridine-thiazole systems (e.g., SB203580 in ) are kinase inhibitors, implying possible bioactivity. The pyrazole moiety may further modulate target engagement .
  • Industrial Scalability : Patent literature (–6) highlights triazole- and tetrazole-based pharmaceuticals produced via scalable processes. The target compound’s synthesis could benefit from analogous methodologies, though its multi-heterocyclic core may pose challenges in large-scale production .

Notes and Limitations

  • Data Gaps : Direct comparative data on the target compound’s physical properties (e.g., melting point, solubility) and bioactivity are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
  • Diverse Applications : The compound’s hybrid structure positions it for exploration in materials science (e.g., sensors) and medicinal chemistry, though empirical validation is needed.

Biological Activity

2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, with the molecular formula C12H10N4SC_{12}H_{10}N_{4}S and CAS Number 499796-04-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring fused with a pyridine and a pyrazole moiety. This unique structure contributes to its diverse biological properties.

Antioxidant Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antioxidant properties. In a study assessing various derivatives, compounds similar to this compound demonstrated effective scavenging of DPPH radicals, with IC50 values suggesting moderate to high antioxidant potential .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. The compound's structural features suggest that it may inhibit cancer cell proliferation. For instance, related thiazole-pyridine compounds have shown promising results against various cancer cell lines with IC50 values ranging from 10 to 30 µM . The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Methyl group at position 4Increases antitumor activity
Substitution on the pyrazole ringAlters antioxidant properties
Variations in thiazole substituentsImpacts anticonvulsant efficacy

Case Study 1: Antioxidant Potential

In a study evaluating the antioxidant capacity of various thiazole derivatives, one compound exhibited an IC50 of 4.67 μg/mL, indicating strong radical scavenging ability. This suggests that structural components similar to those in this compound may also confer significant antioxidant properties .

Case Study 2: Antitumor Efficacy

A series of thiazole-based compounds were tested against human glioblastoma cells. The results showed that compounds with similar structural motifs had IC50 values less than those of standard chemotherapeutics like doxorubicin, highlighting the potential of such derivatives in cancer therapy .

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